Cas no 1521993-17-8 (3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

3-(1-Methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,3-triazole core with a methyl substituent at the 1-position and a propanoic acid side chain at the 5-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling its use as a building block for bioactive molecules or functionalized polymers. The triazole moiety offers stability and potential for hydrogen bonding, while the carboxylic acid group provides reactivity for further derivatization. Its well-defined synthesis and purity make it suitable for applications requiring precise molecular design, such as drug discovery or polymer modification.
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid structure
1521993-17-8 structure
商品名:3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
CAS番号:1521993-17-8
MF:C6H9N3O2
メガワット:155.154560804367
CID:6483872
PubChem ID:83635429

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1835786
    • 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
    • 1521993-17-8
    • インチ: 1S/C6H9N3O2/c1-9-5(4-7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
    • InChIKey: YWATULHIRAAWLB-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1=CN=NN1C)=O

計算された属性

  • せいみつぶんしりょう: 155.069476538g/mol
  • どういたいしつりょう: 155.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 68Ų

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835786-0.5g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
0.5g
$1084.0 2023-06-03
Enamine
EN300-1835786-5.0g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
5g
$3273.0 2023-06-03
Enamine
EN300-1835786-0.25g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
0.25g
$1038.0 2023-06-03
Enamine
EN300-1835786-2.5g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
2.5g
$2211.0 2023-06-03
Enamine
EN300-1835786-10.0g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
10g
$4852.0 2023-06-03
Enamine
EN300-1835786-1.0g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
1g
$1129.0 2023-06-03
Enamine
EN300-1835786-0.1g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
0.1g
$993.0 2023-06-03
Enamine
EN300-1835786-0.05g
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1521993-17-8
0.05g
$948.0 2023-06-03

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 関連文献

Related Articles

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acidに関する追加情報

Professional Introduction to 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic Acid (CAS No. 1521993-17-8)

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service Number (CAS No. 1521993-17-8), features a unique structural framework that combines a triazole ring with a propanoic acid moiety. The presence of the 1-methyl-1H-1,2,3-triazol-5-yl substituent imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The triazole core is a well-studied heterocyclic structure known for its stability and versatility in medicinal chemistry. Its incorporation into the molecular scaffold of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid enhances the compound's potential as a building block for more complex pharmacophores. Recent studies have highlighted the role of triazole derivatives in developing novel therapeutic agents, particularly those targeting infectious diseases and inflammatory conditions. The methyl group attached to the triazole ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets.

One of the most compelling aspects of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is its utility in the synthesis of protease inhibitors, which are critical in treating a range of diseases, including HIV/AIDS and cancer. The propanoic acid moiety serves as a key pharmacophoric element that can be further functionalized to enhance binding affinity and selectivity. In recent years, there has been a surge in research focused on developing next-generation protease inhibitors with improved pharmacokinetic profiles. Compounds like 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid are being explored as potential candidates due to their unique structural features.

The synthetic pathways for 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid have been optimized to ensure high yield and purity, making it accessible for industrial-scale production. Advanced catalytic methods and green chemistry principles have been employed to minimize waste and energy consumption during synthesis. These advancements align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. Additionally, computational modeling techniques have been utilized to predict the behavior of this compound in various chemical environments, aiding in the design of efficient synthetic routes.

In terms of biological activity, preliminary studies suggest that 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid exhibits promising interactions with certain enzymes and receptors. Its ability to modulate these interactions could lead to the development of new therapeutic strategies for neurological disorders and metabolic diseases. Furthermore, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into drug delivery systems. Researchers are exploring its potential as an active ingredient in sustained-release formulations designed to enhance therapeutic efficacy.

The role of triazole derivatives in drug discovery continues to expand beyond their traditional applications. Modern pharmacological research has uncovered novel mechanisms by which these compounds can interact with biological targets at the molecular level. For instance, studies have demonstrated that certain triazole-based molecules can inhibit the activity of kinases involved in cancer progression. The structural flexibility of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid allows for further derivatization, enabling chemists to fine-tune its properties for specific therapeutic applications.

The integration of computational chemistry into drug development has significantly accelerated the discovery process for compounds like 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid. High-throughput virtual screening techniques have been employed to identify potential lead compounds with desired biological activities. These computational approaches complement traditional experimental methods by providing rapid assessments of molecular interactions and predicting pharmacokinetic properties. As a result, researchers can prioritize promising candidates for further investigation more efficiently.

Future directions in the study of 3-(1-methyl-1H-1,2,3-triazol-5-yloxy)propanoic acid include exploring its role in combinatorial therapy regimens. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic treatments that address multiple aspects of disease pathology simultaneously. Additionally, investigations into its potential as an antimicrobial agent are underway due to its structural similarity to known antifungal compounds. The versatility of this molecule makes it a valuable asset in the quest for novel therapeutic solutions.

In conclusion,CAS No.1521993−17−8 represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse applications. The combination of a triazole ring and propanoic acid moiety provides a versatile platform for drug discovery and development. As research continues to uncover new biological activities and synthetic methodologies,this compound is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd